1,2,3,4-Tetrafluorocyclopenta-1,3-diene
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Overview
Description
1,2,3,4-Tetrafluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene This compound is characterized by the presence of four fluorine atoms attached to the cyclopentadiene ring, which significantly alters its chemical properties compared to its non-fluorinated counterpart
Preparation Methods
The synthesis of 1,2,3,4-tetrafluorocyclopenta-1,3-diene can be achieved through several methods. One common approach involves the fluorination of cyclopentadiene derivatives using fluorinating agents under controlled conditions. For instance, the reaction of cyclopentadiene with elemental fluorine or other fluorinating reagents such as sulfur tetrafluoride can yield the desired tetrafluorinated product. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the process .
Chemical Reactions Analysis
1,2,3,4-Tetrafluorocyclopenta-1,3-diene undergoes a variety of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing fluorine atoms, which activate the double bonds towards electrophilic attack.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions, leading to the formation of substituted cyclopentadiene derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienophiles, forming complex cyclic structures. Common reagents used in these reactions include halogens, hydrogen halides, and various nucleophiles. .
Scientific Research Applications
1,2,3,4-Tetrafluorocyclopenta-1,3-diene has found applications in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and advanced materials with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which 1,2,3,4-tetrafluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorine atoms enhance the compound’s reactivity by stabilizing the transition states and intermediates formed during reactions. This stabilization is due to the strong electron-withdrawing nature of fluorine, which influences the electronic distribution within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1,2,3,4-Tetrafluorocyclopenta-1,3-diene can be compared with other fluorinated cyclopentadiene derivatives, such as:
1,2,3-Trifluorocyclopentadiene: Lacks one fluorine atom compared to this compound, resulting in different reactivity and stability.
1,2,3,4,5-Pentafluorocyclopentadiene: Contains an additional fluorine atom, which further enhances its electron-withdrawing properties and reactivity.
Non-fluorinated Cyclopentadiene: Exhibits significantly different chemical properties due to the absence of fluorine atoms, making it less reactive in certain types of reactions. The uniqueness of this compound lies in its balanced fluorination, which provides a combination of stability and reactivity suitable for a wide range of applications
Properties
CAS No. |
90013-99-3 |
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Molecular Formula |
C5H2F4 |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
1,2,3,4-tetrafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H2F4/c6-2-1-3(7)5(9)4(2)8/h1H2 |
InChI Key |
TYYDGUZLRCIVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=C1F)F)F)F |
Origin of Product |
United States |
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